molecular formula C11H21N3O B11793713 (S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone

(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone

Cat. No.: B11793713
M. Wt: 211.30 g/mol
InChI Key: HBAPODZNEYNFFT-JTQLQIEISA-N
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Description

(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a chiral compound with a complex structure that includes a pyrrolidine ring, an amino group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to interact with biological systems in a distinct manner, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8,12H2/t10-/m0/s1

InChI Key

HBAPODZNEYNFFT-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)CNCC2CC2

Canonical SMILES

C1CC(N(C1)C(=O)CN)CNCC2CC2

Origin of Product

United States

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